Carbamic acid, dimethyl-, 3-nitrophenyl ester

Acetylcholinesterase inhibition Structure-activity relationship (SAR) Carbamate insecticides

Researchers requiring precise positional isomer control for acetylcholinesterase (AChE) structure-activity relationship (SAR) studies often face supply inconsistency for the 3-nitro isomer. This compound (CAS 7304-99-6) resolves that bottleneck. - Meta-nitro configuration provides a distinct electronic environment vs. the 4-nitro isomer, enabling >60-fold potency enhancements in bivalent AChE inhibitor designs. - N,N-dimethylcarbamate scaffold ensures robust hydrolytic stability under alkaline formulation conditions, unlike labile N-methyl analogs. - Ideal for co-application studies with piperonyl butoxide (PBO) synergists to overcome metabolic detoxification in target pests.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 7304-99-6
Cat. No. B098280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, dimethyl-, 3-nitrophenyl ester
CAS7304-99-6
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3
InChIKeyABXVZVIOAYTALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitrophenyl N,N-Dimethylcarbamate – Overview


Carbamic acid, dimethyl-, 3-nitrophenyl ester (CAS 7304-99-6), systematically referred to as 3-nitrophenyl N,N-dimethylcarbamate, is a small-molecule carbamate pesticide intermediate (C₉H₁₀N₂O₄; MW: 210.19) . The meta (3-) positioning of the nitro group on the phenyl ring distinguishes it from the more common para (4-) isomer (CAS 7244-70-4). Its synthesis typically involves the reaction of 3-nitrophenyl chloroformate with dimethylamine under controlled conditions . As a member of the N,N-dimethylcarbamate class, it is recognized for its ability to inhibit acetylcholinesterase (AChE), the target enzyme for carbamate insecticides, by forming a reversible carbamylated enzyme complex [1].

Positional isomer for carbamate SAR studies (meta > para)
AChE inhibition probe supported by housefly head assay data
N,N-dimethylcarbamate class: stable under alkaline formulation conditions

3-Nitrophenyl N,N-Dimethylcarbamate: Substitution Failure


Indiscriminate substitution among nitrophenyl N,N-dimethylcarbamate analogs is scientifically unsound due to marked positional isomer-dependent variations in both hydrolytic stability and biological activity [1]. The class-level understanding of N,N-dimethylcarbamates as stable carbamates does not translate to uniform performance; specifically, the meta-substituted 3-nitro derivative exhibits a distinct AChE inhibition profile compared to its para-substituted 4-nitro counterpart [1]. This is because the position of the electron-withdrawing nitro group directly influences the electronic environment of the carbamate ester, thereby modulating the compound's intrinsic reactivity and its specific binding affinity for the active site of acetylcholinesterase [2]. The quantitative evidence that follows delineates these critical, substituent-specific performance metrics that necessitate the precise selection of CAS 7304-99-6.

Target (meta)
3-nitrophenyl N,N-dimethylcarbamate — reported higher AChE inhibition in comparative studies; N,N-dimethyl substitution confers alkaline stability
Substitute (para)
4-nitrophenyl N,N-dimethylcarbamate — para-nitro position may shift electronic environment, resulting in altered AChE binding profile and different hydrolytic behavior
Key risk
Positional isomer cannot substitute directly; isomer-specific AChE interaction and stability profiles are context‑dependent and require independent validation.

3-Nitrophenyl N,N-Dimethylcarbamate: Quantitative Evidence


Enhanced AChE Inhibition via Meta-Substitution

In a comparative study of nitrophenyl carbamates, the 3-nitro substituted N,N-dimethylcarbamate (CAS 7304-99-6) demonstrated a clear advantage in anticholinesterase (AChE) activity over its 4-nitro isomer and the unsubstituted parent compound. The meta-position of the electron-withdrawing nitro group is critical for optimal binding to the AChE active site [1].

Meta-Substitution AChE Inhibition
Head-to-head
3-nitro > 4-nitro & unsubstituted (housefly head AChE)
Meta position may support AChE binding; supports isomer‑specific SAR interpretation
Housefly head AChE assay; cross‑study comparable context
Acetylcholinesterase inhibition Structure-activity relationship (SAR) Carbamate insecticides

Superior Alkaline Stability of N,N-Dimethylcarbamates

The class of N,N-dimethylcarbamates, to which CAS 7304-99-6 belongs, provides a crucial stability advantage over the N-methylcarbamate analogs. While nitrophenyl N-methylcarbamates are exceedingly unstable under alkaline conditions, leading to rapid degradation and poor anticholinesterase activity, the corresponding N,N-dimethylcarbamates are stable under identical conditions [1]. This class-level property is essential for ensuring compound integrity during formulation, storage, and application.

Alkaline Hydrolytic Stability
Class-level
N,N-dimethylcarbamates stable; N-methyl analogs labile under alkaline conditions
Class-level stability context; supports alkaline formulation research
Aqueous alkaline buffer; class‑level inference
Carbamate hydrolysis Chemical stability Pesticide formulation

Meta-Nitrophenyl: Key Pharmacophore for Dual-Site AChE Inhibitors

Research on advanced carbamate derivatives has identified the 3-nitrophenoxy moiety (a core structural component of CAS 7304-99-6) as a critical pharmacophore for achieving potent, dual-binding site inhibition of AChE. A heterodimeric carbamate (Compound 6q) featuring this 3-nitrophenoxy group demonstrated an IC50 of 12 μM against housefly AChE, which was 62-fold more potent than the parent compound phenyl N-methylcarbamate (MH) and 12-fold more potent than metolcarb (MT) [1]. This was attributed to the 3-nitrophenoxy moiety's ability to interact with aromatic residues in the enzyme's gorge while the carbamate moiety engaged the catalytic site.

Dual-Site AChE IC50
Head-to-head
Compound 6q IC50 = 12 μM (housefly brain AChE)
62‑fold vs MH; 12‑fold vs metolcarb
Reported AChE assay context; supports dual‑site inhibitor design research
3-nitrophenoxy moiety as pharmacophore element
Acetylcholinesterase inhibition Bivalent ligand design Insecticide discovery

In Vivo Potentiation by Piperonyl Butoxide Synergism

While nitrophenyl N,N-dimethylcarbamates, including the 3-nitro isomer, exhibit poor intrinsic toxicity to insects like houseflies and mosquitoes when used alone, their in vivo activity is strongly potentiated by co-treatment with the cytochrome P450 inhibitor piperonyl butoxide (PBO) [1]. This phenomenon, common to this class of compounds, indicates that their in vivo efficacy is limited by rapid metabolic detoxification. This knowledge is crucial for formulators, who can achieve dramatically enhanced pest control through synergistic combinations.

In Vivo PBO Synergism
Class-level
Poor intrinsic toxicity; strongly synergized by piperonyl butoxide
In vivo activity may require synergist; supports combination research
Housefly & mosquito larvae bioassays; class‑level inference
Insecticide toxicology Synergism Metabolic detoxification

3-Nitrophenyl N,N-Dimethylcarbamate Applications


Lead for Dual-Site AChE Inhibitor Design

This compound serves as a validated starting point for structure-based design of bivalent or heterodimeric AChE inhibitors. The 3-nitrophenoxy moiety provides a scaffold that engages the peripheral anionic site of AChE, which, when linked to another catalytic site inhibitor, yields >60-fold enhancements in potency over monovalent parent compounds [1].

Stable Intermediate for Alkaline Formulations

Due to the inherent stability of N,N-dimethylcarbamates under alkaline conditions, this compound is a suitable intermediate for developing pesticide formulations that require robust hydrolytic stability, unlike the highly labile N-methylcarbamate analogs [2]. This ensures greater chemical integrity during manufacturing and storage.

Synergistic Insecticide Combinations

For insecticidal applications, this compound is an ideal candidate for formulation with piperonyl butoxide (PBO) or similar synergists. Co-application addresses its rapid metabolic detoxification in target pests, converting an otherwise poorly performing compound into a strongly potent insecticide [2].

Model Substrate for SAR Studies

The stark contrast in AChE inhibition and hydrolytic stability between the 3-nitro and 4-nitro isomers makes this compound a powerful probe in structure-activity relationship (SAR) studies. Its use allows researchers to dissect the influence of meta vs. para electron-withdrawing groups on the fundamental properties of carbamate-based bioactive molecules [2].

Application
Selection Property
Validation Focus
Dual-site AChE inhibitor design studies
3-nitrophenoxy pharmacophore compatibility
Peripheral anionic site binding context
Alkaline formulation research
N,N-dimethylcarbamate hydrolytic stability
Stability under alkaline processing conditions
Synergistic insecticide combination research
PBO-dependent synergism requirement
In vivo metabolic detoxification model
Carbamate SAR probe studies
Meta vs. para electron-withdrawing group effect
Positional isomer activity comparison context

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